molecular formula C16H23N3O2 B7547260 1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide

1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide

Cat. No. B7547260
M. Wt: 289.37 g/mol
InChI Key: GGKYIINRCUBCQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide, also known as BMT-1041, is a compound that has gained interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide is not fully understood. However, studies have suggested that it may exert its effects through the inhibition of certain enzymes and pathways involved in inflammation, angiogenesis, and tumor growth.
Biochemical and Physiological Effects:
1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that 1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide can inhibit the production of inflammatory cytokines and chemokines, reduce tumor growth and angiogenesis, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide in lab experiments is its high purity and yield, which allows for consistent and reproducible results. However, one limitation is its limited solubility in water, which may require the use of organic solvents in experiments.

Future Directions

There are several future directions for 1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide research. One area of interest is the development of 1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide derivatives with improved solubility and potency. Another area of interest is the investigation of 1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide's potential use in combination therapy with other drugs. Additionally, further studies are needed to elucidate the mechanism of action of 1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide and its potential use in imaging applications.
In conclusion, 1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide is a compound with potential applications in various scientific research fields. Its synthesis method has been optimized to yield high purity and high yields. 1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide has been studied for its anti-inflammatory, anti-tumor, and antiangiogenic properties, as well as its potential use in the treatment of Alzheimer's disease and Parkinson's disease. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide involves the reaction between 5-methyl-2-pyridinecarboxylic acid and piperidine-4-carboxylic acid, followed by acylation with butanoyl chloride. The resulting product is then purified through recrystallization. This method has been optimized to yield high purity and high yields of 1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide.

Scientific Research Applications

1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and antiangiogenic properties. 1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, 1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide has been studied for its potential use as a fluorescent probe for imaging applications.

properties

IUPAC Name

1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-3-4-15(20)19-9-7-13(8-10-19)16(21)18-14-6-5-12(2)11-17-14/h5-6,11,13H,3-4,7-10H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKYIINRCUBCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(CC1)C(=O)NC2=NC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide

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